
4-Oxofenretinide
Übersicht
Beschreibung
4-Oxofenretinide, also known as 4-oxo-N-(4-hydroxyphenyl)retinamide, is a metabolite of the synthetic retinoid fenretinide. Retinoids are derivatives of vitamin A and play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis. This compound has garnered significant attention due to its potent anti-cancer properties, particularly in inducing cell cycle arrest and apoptosis in various cancer cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Oxofenretinide is synthesized from fenretinide through an oxidation process. The primary enzyme involved in this transformation is cytochrome P450 26A1, which catalyzes the oxidation of fenretinide to produce this compound . The reaction conditions typically involve the presence of oxygen and specific cofactors required for the enzymatic activity.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimizing the enzymatic oxidation process to ensure high yield and purity. This could include the use of bioreactors and controlled environmental conditions to facilitate the enzymatic reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Oxofenretinide primarily undergoes oxidation reactions due to the presence of the retinoid structure. It can also participate in substitution reactions, particularly involving the hydroxyl group on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 26A1 enzyme, oxygen, and necessary cofactors.
Substitution: Various nucleophiles can react with the hydroxyl group under suitable conditions.
Major Products: The primary product of the oxidation of fenretinide is this compound itself. Further reactions can lead to various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Oxofenretinide has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. Some of its notable applications include:
Cancer Therapy: this compound has shown efficacy in inducing cell cycle arrest and apoptosis in ovarian, breast, and neuroblastoma tumor cell lines. .
Combination Therapy: When used in combination with fenretinide, this compound exhibits a synergistic effect, enhancing the overall anti-cancer activity.
Reactive Oxygen Species Generation: It increases the generation of reactive oxygen species, contributing to its pro-apoptotic effects.
Wirkmechanismus
4-Oxofenretinide exerts its effects through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms. Unlike fenretinide, which primarily affects the G1 phase of the cell cycle, this compound causes a marked accumulation of cells in the G2-M phase . This effect is associated with a reduction in the expression of regulatory proteins such as cyclin-dependent kinase 1 and cdc25c, and an increase in apoptosis-related proteins like p53 and p21 . Additionally, this compound activates caspase-3 and caspase-9, leading to apoptosis .
Vergleich Mit ähnlichen Verbindungen
Fenretinide (4-Hydroxyphenylretinamide): The parent compound from which 4-Oxofenretinide is derived.
N-(4-Methoxyphenyl)retinamide: Another metabolite of fenretinide, which has been identified in both rodents and humans.
Uniqueness: this compound is unique due to its higher efficacy in inducing cell cycle arrest and apoptosis compared to fenretinide. It is effective in both fenretinide-sensitive and fenretinide-resistant cell lines, making it a promising candidate for overcoming resistance in cancer therapy .
Biologische Aktivität
4-Oxofenretinide (4-oxo-4-HPR) is a polar metabolite of fenretinide (4-HPR), a synthetic retinoid with potential therapeutic applications in oncology. Its biological activity has been extensively studied, revealing mechanisms that contribute to its efficacy in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. This article synthesizes findings from diverse studies, highlighting the compound's mechanisms of action, effectiveness against different cancers, and potential clinical applications.
Cell Cycle Arrest and Apoptosis
This compound has been shown to induce significant G2-M cell cycle arrest, which is crucial for preventing cancer cell proliferation. This effect is mediated through the modulation of cyclin-dependent kinase (CDK) proteins and other regulatory molecules:
- Increased Expression : The compound enhances the expression of apoptosis-related proteins such as p53 and p21.
- Decreased Expression : It reduces the levels of cyclin A and CDK1, which are essential for the transition from G2 to M phase.
- Caspase Activation : Apoptosis is initiated through the activation of caspases, specifically caspase-3 and caspase-9, while caspase-8 remains inactive, indicating a mitochondrial pathway involvement in apoptosis .
Reactive Oxygen Species (ROS) Generation
This compound also increases ROS production, which plays a dual role in promoting apoptosis and affecting cellular signaling pathways. This ROS generation is linked to endoplasmic reticulum (ER) stress responses and activation of Jun N-terminal Kinase (JNK), further contributing to apoptotic processes .
Efficacy Against Cancer Cell Lines
Research indicates that 4-oxo-4-HPR exhibits potent antiproliferative effects across various cancer types:
The compound's ability to overcome resistance seen with 4-HPR makes it particularly valuable in therapeutic contexts where resistance mechanisms are prevalent.
Comparative Studies
In comparative studies between 4-HPR and its metabolite, 4-oxo-4-HPR consistently demonstrated superior efficacy:
- Synergistic Effects : When combined with 4-HPR, 4-oxo-4-HPR exhibited synergistic effects that enhanced overall antitumor activity .
- Resistance Mechanisms : Unlike its parent compound, 4-oxo-4-HPR remains effective in 4-HPR-resistant cell lines, suggesting a unique mechanism that circumvents common resistance pathways .
Clinical Implications
The promising biological activity of this compound has led to investigations into its clinical applications:
- Phase I Trials : Preliminary trials have shown that 4-HPR can prevent secondary malignancies in breast cancer patients and reduce ovarian carcinoma occurrences .
- Novel Formulations : Research into water-soluble derivatives aims to enhance bioavailability and therapeutic effectiveness without compromising cytotoxic activity .
Case Studies
Several case studies highlight the potential of this compound in clinical settings:
- Ovarian Carcinoma Treatment : Patients treated with fenretinide showed decreased tumor progression rates; subsequent studies indicated that 4-oxo-4-HPR could further enhance these effects.
- Neuroblastoma in Children : Early-stage trials suggest that combining this compound with existing therapies may improve outcomes for pediatric patients with neuroblastoma .
Eigenschaften
IUPAC Name |
(2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO3/c1-18(9-14-23-20(3)24(29)15-16-26(23,4)5)7-6-8-19(2)17-25(30)27-21-10-12-22(28)13-11-21/h6-14,17,28H,15-16H2,1-5H3,(H,27,30)/b8-6+,14-9+,18-7+,19-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVOGZATHCUFRC-KFJFTADJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)O)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460380 | |
Record name | 3-Keto fenretinide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865536-65-8 | |
Record name | 4-Oxofenretinide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865536658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Keto fenretinide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Oxofenretinide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT9VGV5Y5X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.